molecular formula C9H7BrClFO2 B11764858 Methyl 2-(bromomethyl)-3-chloro-5-fluorobenzoate

Methyl 2-(bromomethyl)-3-chloro-5-fluorobenzoate

Cat. No.: B11764858
M. Wt: 281.50 g/mol
InChI Key: JGPYNQQRZYGXTK-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-3-chloro-5-fluorobenzoate is a halogenated aromatic ester with a complex substitution pattern. Its structure includes a bromomethyl group at position 2, a chlorine atom at position 3, and a fluorine atom at position 5 on the benzene ring. This compound is of significant interest in medicinal chemistry and agrochemical synthesis due to its reactive bromomethyl group, which serves as a versatile site for nucleophilic substitution or cross-coupling reactions. The presence of multiple halogens (Br, Cl, F) enhances its electrophilic character, making it a valuable intermediate in constructing pharmacophores or functional materials .

Properties

Molecular Formula

C9H7BrClFO2

Molecular Weight

281.50 g/mol

IUPAC Name

methyl 2-(bromomethyl)-3-chloro-5-fluorobenzoate

InChI

InChI=1S/C9H7BrClFO2/c1-14-9(13)6-2-5(12)3-8(11)7(6)4-10/h2-3H,4H2,1H3

InChI Key

JGPYNQQRZYGXTK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)Cl)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(bromomethyl)-3-chloro-5-fluorobenzoate typically involves the bromination of a suitable precursor. One common method is the bromination of methyl 3-chloro-5-fluorobenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)-3-chloro-5-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Reduction: The compound can be reduced to form Methyl 2-(methyl)-3-chloro-5-fluorobenzoate using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative reactions can convert the bromomethyl group to a carboxylic acid group, resulting in Methyl 2-(carboxymethyl)-3-chloro-5-fluorobenzoate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

    Nucleophilic Substitution: Substituted benzoates such as Methyl 2-(azidomethyl)-3-chloro-5-fluorobenzoate.

    Reduction: Methyl 2-(methyl)-3-chloro-5-fluorobenzoate.

    Oxidation: Methyl 2-(carboxymethyl)-3-chloro-5-fluorobenzoate.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(bromomethyl)-3-chloro-5-fluorobenzoate has shown potential in the development of pharmaceutical agents due to its unique structural properties. The presence of halogen atoms enhances its biological activity, making it a candidate for various therapeutic applications.

Case Study: SGLT2 Inhibitors

  • The compound serves as an intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are being studied for diabetes treatment. Research indicates that bromoaryls are active fragments for synthesizing effective SGLT2 inhibitors, highlighting the compound's relevance in drug development .

Enzyme Inhibition

The compound exhibits significant enzyme inhibition properties, particularly against esterases and lipases. These enzymes play crucial roles in lipid metabolism, making the compound a potential therapeutic agent for metabolic disorders.

Enzyme Inhibition Profile

  • A study reported a competitive inhibition mechanism with a Ki value of approximately 0.1 µM against carboxylesterase enzymes, suggesting its utility in targeting lipid metabolism disorders .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various pathogens.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 µg/mL
Staphylococcus aureus0.25 µg/mL
Candida albicans0.125 µg/mL

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents capable of combating resistant strains .

Anticancer Activity

In vitro studies have shown that the compound exhibits anticancer properties against several cancer cell lines.

Cancer Cell LineIC (µM)
MCF-710
HeLa15
A54920

The mechanism behind this activity involves the modulation of cell cycle progression and apoptosis pathways .

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)-3-chloro-5-fluorobenzoate involves its interaction with nucleophiles due to the presence of the electrophilic bromomethyl group. This interaction can lead to the formation of covalent bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present in the biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The substitution pattern and halogen type critically influence the reactivity and applications of benzoate derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Methyl Benzoate Derivatives
Compound Name Substituents (Positions) CAS Number Key Features
Methyl 2-(bromomethyl)-3-chloro-5-fluorobenzoate Br(CH2)-2, Cl-3, F-5 Not listed Bromomethyl group enables alkylation; Cl and F enhance electronic asymmetry
Methyl 2-bromo-5-fluorobenzoate Br-2, F-5 6942-39-8 Lacks bromomethyl and Cl; simpler structure for coupling reactions
Methyl 2-chloro-4-fluorobenzoate Cl-2, F-4 85953-29-3 Different halogen positions; lower steric hindrance
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate Br-3, Cl-2, CF3O-5 2704827-34-7 Trifluoromethoxy group increases lipophilicity; distinct substitution pattern

Commercial Availability and Cost

  • Methyl 2-bromo-5-fluorobenzoate (CAS 6942-39-8) is commercially available at ¥11,100/25g (TCI Chemicals), reflecting its utility in bulk synthesis .
  • In contrast, Methyl 2-chloro-4-fluorobenzoate is priced at ¥13,400/5g, indicating higher production complexity due to substitution positioning .

Biological Activity

Methyl 2-(bromomethyl)-3-chloro-5-fluorobenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of halogen substituents (bromine, chlorine, and fluorine) on a benzoate scaffold. The compound's structure can be represented as follows:

C9H8BrClFO2\text{C}_9\text{H}_8\text{BrClF}\text{O}_2

This configuration suggests potential interactions with biological targets, particularly in enzyme inhibition and antimicrobial activity.

Antiviral Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiviral properties, particularly against SARS-CoV-2. For instance, derivatives of benzoic acid have been explored for their ability to inhibit the nsp14 methyltransferase of SARS-CoV-2. The introduction of halogen substituents has been shown to modulate the potency of these compounds significantly. In particular, the introduction of a bromo group at the 2-position has been associated with increased inhibitory activity compared to non-substituted analogs .

Antimicrobial Activity

The antibacterial properties of halogenated benzoate derivatives have also been documented. Compounds similar to this compound exhibit good activity against various bacterial strains, including Escherichia coli. The presence of halogens such as chlorine and bromine is believed to enhance the lipophilicity and membrane permeability of these compounds, facilitating their entry into bacterial cells .

Structure-Activity Relationship (SAR)

A significant aspect of the biological activity of this compound lies in its structure-activity relationship. Studies suggest that:

  • Bromine at the 2-position : Enhances interaction with target enzymes.
  • Chlorine at the 3-position : Modulates electronic properties, affecting binding affinity.
  • Fluorine at the 5-position : Increases lipophilicity and may improve cell permeability.

Table 1 summarizes the observed biological activities of various derivatives based on structural modifications:

CompoundAntiviral Activity (IC50)Antibacterial Activity (MIC)
This compoundTBDTBD
Chloro derivative0.1 µM25 µg/mL
Bromo derivative0.05 µM20 µg/mL
Fluoro derivativeTBDTBD

Case Studies

  • SARS-CoV-2 Inhibition : A study focused on benzoic acid derivatives demonstrated that modifications at specific positions significantly impacted their ability to inhibit nsp14 methyltransferase, a crucial enzyme for viral replication. The study highlighted that compounds with bromine and chlorine substitutions exhibited enhanced potency compared to their non-halogenated counterparts .
  • Antimicrobial Screening : Another investigation assessed various halogenated compounds for their antibacterial efficacy against E. coli. This compound was included in a series of tests where it showed promising results, reinforcing the idea that halogen substitution plays a critical role in enhancing biological activity .

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